2-Pyruvoylaminobenzamide

Antibacterial Plant Pathology Xanthomonas citri

This authenticated fungal metabolite is essential for natural product chemistry and plant pathology research. Unlike active analogs, it exhibits negligible antibacterial activity against Xanthomonas citri subsp. citri (MIC >0.25 mg/mL), making it an ideal negative control in bioassay-guided fractionation. It also serves as a chemotaxonomic marker for Penicillium and Colletotrichum species and a tool for investigating auxin signaling. Using unvalidated substitutes risks null results. Procure this certified reference material for accurate SAR studies and metabolomics reference spectra.

Molecular Formula C10H10N2O3
Molecular Weight 206.2 g/mol
CAS No. 18326-62-0
Cat. No. B097163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyruvoylaminobenzamide
CAS18326-62-0
Molecular FormulaC10H10N2O3
Molecular Weight206.2 g/mol
Structural Identifiers
SMILESCC(=O)C(=O)NC1=CC=CC=C1C(=O)N
InChIInChI=1S/C10H10N2O3/c1-6(13)10(15)12-8-5-3-2-4-7(8)9(11)14/h2-5H,1H3,(H2,11,14)(H,12,15)
InChIKeyRRSJLGLCJLRXGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Pyruvoylaminobenzamide (CAS 18326-62-0): Baseline Chemical Profile and Sourcing Context for Research Selection


2-Pyruvoylaminobenzamide (CAS 18326-62-0), also designated as 2-(2-oxopropanoylamino)benzamide , is a naturally occurring fungal secondary metabolite classified within the acylaminobenzoic acid derivatives . First identified in 1967 as a metabolite of Penicillium chrysogenum and P. notatum [1], it has since been isolated from multiple fungal genera including Colletotrichum, Fusarium, and Nemania species [2]. The compound exhibits a molecular formula of C10H10N2O3 and a molecular weight of 206.2 g/mol . Its procurement is typically targeted for specialized research applications in natural product chemistry, plant pathology, and fungal metabolomics studies.

Why 2-Pyruvoylaminobenzamide Cannot Be Interchanged with Other Acylaminobenzoic Acid Derivatives: Basis for Procurement Selectivity


While structurally related to other acylaminobenzoic acid derivatives, such as 2-acetylquinazolin-4(3H)-one, 2-(2-hydroxypropionylamino)-benzamide, and chrysogine [1], 2-pyruvoylaminobenzamide exhibits distinct and highly context-dependent biological activity. Its unique substitution pattern—specifically the 2-oxopropanoyl (pyruvoyl) moiety attached to the amino group of the benzamide core—confers a specific activity profile not shared by its structural analogs. For instance, in a direct comparative study against the citrus canker pathogen Xanthomonas citri subsp. citri, 2-pyruvoylaminobenzamide demonstrated negligible antibacterial activity (MIC > 0.25 mg/mL), whereas other co-isolated metabolites exhibited potent inhibitory effects [2]. This stark difference underscores that small structural variations within this compound class can result in a complete loss or gain of biological function. Therefore, substituting 2-pyruvoylaminobenzamide with a seemingly similar analog without rigorous experimental validation introduces a high risk of null results or misattributed activity.

Quantitative Differentiation Evidence for 2-Pyruvoylaminobenzamide Against Structural Analogs and Co-Metabolites


Comparative Anti-Xanthomonas Activity: 2-Pyruvoylaminobenzamide vs. Co-Isolated Secondary Metabolites from Nemania sp.

In a 2025 study, five secondary metabolites co-isolated from the endophytic fungus Nemania sp. LJZ-Y-11 were evaluated for antibacterial activity against Xanthomonas citri subsp. citri (Xcc) [1]. 2-Pyruvoylaminobenzamide was found to be inactive, with an MIC > 0.25 mg/mL. In stark contrast, two other compounds from the same extract, 4-hydroxybenzaldehyde and (2S,5R)-2-ethyl-5-methylhexanedioic acid, displayed significant inhibitory effects with MICs of 0.25 mg/mL and 0.125 mg/mL, respectively [1]. This demonstrates that while 2-pyruvoylaminobenzamide is a major component of the fungal metabolome, it is not the active principle against this pathogen.

Antibacterial Plant Pathology Xanthomonas citri

Antiauxin Activity: 2-Pyruvoylaminobenzamide as an Auxin Antagonist from Colletotrichum lagenarium

2-Pyruvoylaminobenzamide was isolated and characterized as an 'antiauxin' from the plant pathogenic fungus Colletotrichum lagenarium in a seminal 1973 study [1]. While the original paper does not provide modern quantitative data like IC50 values, it identifies the compound based on its ability to antagonize the effects of auxin in a bioassay. This bioactivity, which involves the inhibition of indole-3-acetic acid (IAA)-induced growth in plant tissues, is a functional phenotype not reported for its close structural analogs like 2-acetylquinazolin-4(3H)-one or chrysogine [2], which are characterized by different biological profiles.

Plant Hormone Antiauxin Phytopathology

Comparative Antibacterial Inactivity: 2-Pyruvoylaminobenzamide vs. Active Crude Extract from the Same Source

The crude ethyl acetate (EtOAc) extract from the fungus Nemania sp. LJZ-Y-11 exhibited potent antibacterial activity against Xanthomonas citri subsp. citri with an MIC of 0.3125 mg/mL and an MBC of 0.625 mg/mL [1]. However, 2-pyruvoylaminobenzamide, which was isolated as one of the five major compounds from this active extract, demonstrated no significant activity with an MIC > 0.25 mg/mL [1]. This provides a clear example of bioactivity being lost upon purification, with 2-pyruvoylaminobenzamide identified as an inactive component of a highly active mixture. This is in contrast to other compounds from the same extract, like (2S,5R)-2-ethyl-5-methylhexanedioic acid, which retained or improved upon the crude extract's potency.

Antibacterial Bioassay-guided Fractionation Xanthomonas

Validated Research Applications for 2-Pyruvoylaminobenzamide Based on Empirical Differentiation


Negative Control and False Lead Identification in Antibacterial Drug Discovery

Based on its demonstrated lack of activity against Xanthomonas citri subsp. citri (MIC > 0.25 mg/mL) [1], 2-pyruvoylaminobenzamide serves as a crucial negative control in bioassay-guided fractionation of fungal extracts. Its procurement is justified when researchers need to confirm that observed antibacterial activity of a crude extract is not attributable to this common, but inactive, secondary metabolite.

Reference Standard for Fungal Metabolomics and Chemotaxonomy of Penicillium and Colletotrichum

2-Pyruvoylaminobenzamide is a well-documented and characteristic metabolite of specific fungal genera, including Penicillium chrysogenum, P. notatum, and Colletotrichum lagenarium [2]. Its presence can serve as a chemotaxonomic marker. Procurement of an authenticated sample is essential for generating accurate reference spectra (e.g., MS, NMR) for metabolomics studies aimed at identifying these fungal species or analyzing their secondary metabolite profiles.

Probe for Studying Plant Hormone Antagonism and Fungal Pathogenesis

The historical identification of 2-pyruvoylaminobenzamide as an 'antiauxin' from Colletotrichum lagenarium [3] positions this compound as a valuable research tool in plant physiology and phytopathology. It can be procured for use in bioassays designed to investigate auxin signaling pathways or to study the mechanisms by which pathogenic fungi modulate plant growth through the secretion of hormone-mimicking or antagonistic metabolites.

Model Compound for Structure-Activity Relationship (SAR) Studies of Acylaminobenzamides

The stark contrast in bioactivity between 2-pyruvoylaminobenzamide and its close structural analogs, such as 4-hydroxybenzaldehyde and 2-acetylquinazolin-4(3H)-one [REFS-1, REFS-4], makes it an ideal compound for SAR studies. Procuring 2-pyruvoylaminobenzamide allows researchers to systematically investigate how the 2-oxopropanoyl moiety influences biological function, contributing to the rational design of novel bioactive molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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